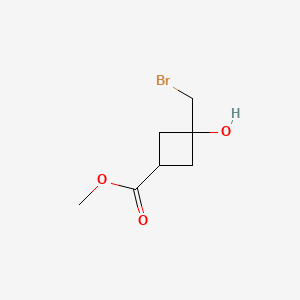
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate is an organic compound that belongs to the class of cyclobutane derivatives. This compound is characterized by a cyclobutane ring substituted with a bromomethyl group, a hydroxyl group, and a carboxylate ester group. The presence of these functional groups makes it a versatile compound in organic synthesis and various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through cycloaddition reactions involving alkenes or alkynes.
Introduction of the Bromomethyl Group: The bromomethyl group can be introduced via bromination reactions using reagents such as N-bromosuccinimide (NBS) in the presence of light or radical initiators.
Hydroxylation: The hydroxyl group can be introduced through hydroboration-oxidation reactions or direct hydroxylation using oxidizing agents.
Esterification: The carboxylate ester group can be formed by reacting the corresponding carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions such as temperature, pressure, and reagent concentrations.
Análisis De Reacciones Químicas
Types of Reactions
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation and Reduction: The hydroxyl group can be oxidized to form ketones or aldehydes, while reduction reactions can convert the carboxylate ester to alcohols.
Ester Hydrolysis: The ester group can undergo hydrolysis in the presence of acids or bases to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Formation of azides, nitriles, or other substituted derivatives.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Hydrolysis: Formation of carboxylic acids and methanol.
Aplicaciones Científicas De Investigación
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
Methylcis-3-(chloromethyl)-3-hydroxycyclobutane-1-carboxylate: Similar structure with a chlorine atom instead of bromine.
Methyltrans-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate: Geometric isomer with different spatial arrangement of substituents.
Methylcis-3-(bromomethyl)-3-methoxycyclobutane-1-carboxylate: Similar structure with a methoxy group instead of a hydroxyl group.
Uniqueness
Methylcis-3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the bromomethyl group allows for versatile substitution reactions, while the hydroxyl and carboxylate ester groups offer additional sites for chemical modifications.
Propiedades
Fórmula molecular |
C7H11BrO3 |
|---|---|
Peso molecular |
223.06 g/mol |
Nombre IUPAC |
methyl 3-(bromomethyl)-3-hydroxycyclobutane-1-carboxylate |
InChI |
InChI=1S/C7H11BrO3/c1-11-6(9)5-2-7(10,3-5)4-8/h5,10H,2-4H2,1H3 |
Clave InChI |
NFIDPGASXQADRW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CC(C1)(CBr)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 6-amino-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B13008602.png)
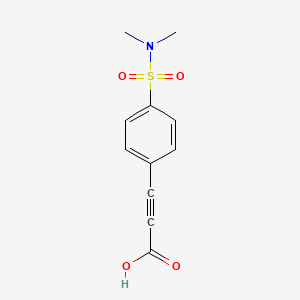
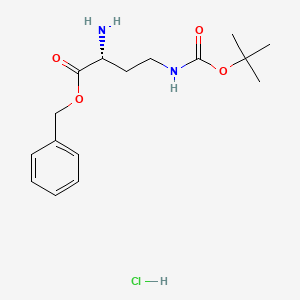
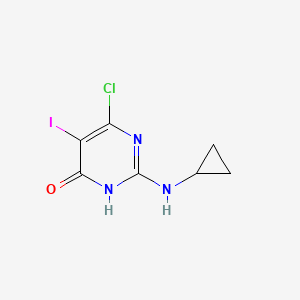
![(3-Oxabicyclo[4.1.0]heptan-6-yl)methanamine](/img/structure/B13008625.png)
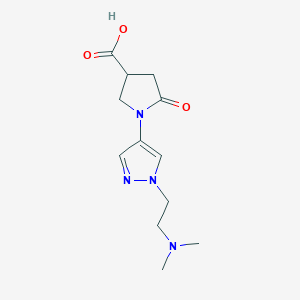
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B13008634.png)
![(1R,2R,3R,6S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B13008640.png)
![3-Bromopyrazolo[1,5-c]pyrimidine](/img/structure/B13008656.png)
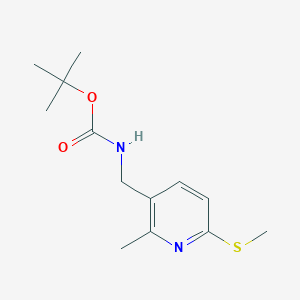
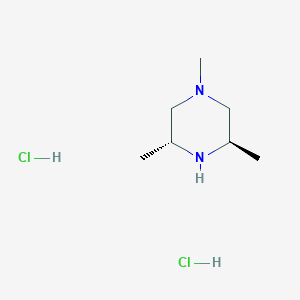
![2,3,3-Trimethylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13008663.png)
![1-(2-Methylbenzo[d]thiazol-7-yl)ethanone](/img/structure/B13008670.png)

